molecular formula C11H15N3O3 B1384309 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 873208-73-2

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1384309
M. Wt: 237.25 g/mol
InChI Key: ZFFCTRRQTOQPMC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a key component of nucleic acids . It has been used in the fabrication of functional supramolecular assemblies and materials . It is also related to 2-ureido-4 [1H]-6-methyl-pyrimidinone (UPy), which has high association constants .


Synthesis Analysis

The compound can be synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is attached to the piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The compound can react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .

Scientific Research Applications

  • Antimicrobial and Anticancer Potential : Sharma et al. (2012) synthesized a series of compounds related to the one , evaluating them for antimicrobial and anticancer properties. One compound showed significant antimicrobial potential against Escherichia coli and potent anticancer activity against a colon cancer cell line, highlighting the potential medical applications of these compounds (Sharma et al., 2012).

  • Molecular Docking and Synthesis Studies : A study by Holam et al. (2022) involved molecular docking, synthesis, and evaluation of derivatives of this compound. The docking results indicated high affinity with CDK4 protein, suggesting possible applications in targeting specific proteins in cells (Holam et al., 2022).

  • Synthesis of Alkaloid Derivatives : Takahata et al. (2006) described a novel route to synthesize piperidine-related alkaloids using a C2-symmetric compound as a starting material, demonstrating the chemical versatility of these compounds (Takahata et al., 2006).

  • Diversity-Oriented Synthesis for Biological Activities : Baškovč et al. (2012) developed a diversity-oriented synthesis method for 1,6-dihydropyrimidine derivatives. This approach facilitates the exploration of these compounds for various biological activities (Baškovč et al., 2012).

  • Antibacterial Agents Synthesis and Evaluation : Matsumoto and Minami (1975) synthesized and evaluated the antibacterial activity of several compounds, including those related to the compound . They demonstrated potent antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

  • Anti-angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities, indicating potential for cancer treatment (Kambappa et al., 2017).

  • Synthesis of Antimicrobial Compounds : Shastri (2019) prepared a series of dihydropyrimidine derivatives, showing significant antimicrobial activity, which could have implications for developing new antibiotics (Shastri, 2019).

Future Directions

The compound has potential applications in the fabrication of functional supramolecular assemblies and materials . It can also be used in the development of new drugs due to its anticancer, antitubercular, and anti-HIV activities .

properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-6-9(15)13-11(12-7)14-4-2-8(3-5-14)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFCTRRQTOQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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